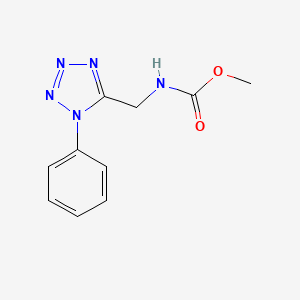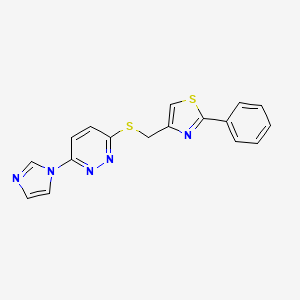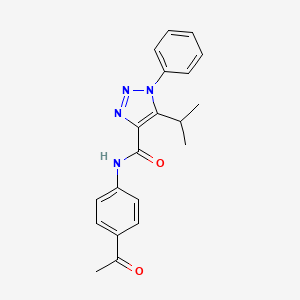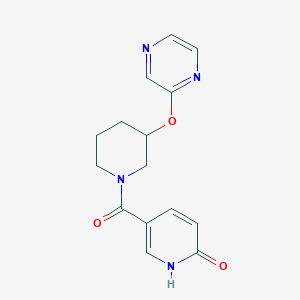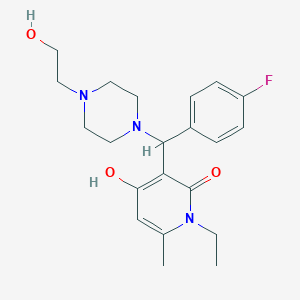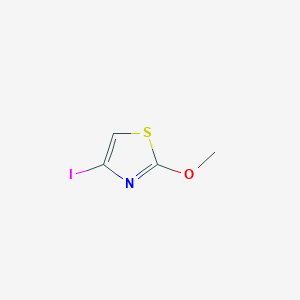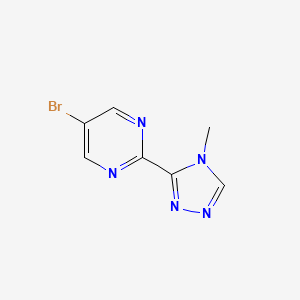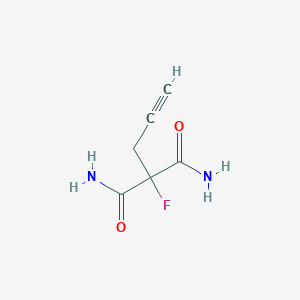
2-氟-2-(丙-2-炔-1-基)丙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is a chemical compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.132 g/mol. This compound is notable for its applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. Its unique structure, featuring a fluorine atom and a prop-2-yn-1-yl group, contributes to its distinct chemical properties and reactivity.
科学研究应用
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, especially in the field of oncology and infectious diseases.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic tools.
作用机制
Mode of Action
. These reactive oxygen species play an important role in various biochemical reactions.
Biochemical Pathways
, can affect a wide range of biochemical pathways, including those involved in cellular signaling, inflammation, and apoptosis.
Result of Action
, can lead to oxidative stress, which can have various effects on cellular function, including cell signaling, inflammation, and apoptosis.
Action Environment
The action, efficacy, and stability of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide can be influenced by various environmental factors. For instance, the generation of reactive oxygen species by related compounds is induced by visible light , suggesting that light exposure could influence the action of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide. Other factors, such as pH, temperature, and the presence of other chemicals, could also potentially influence its action.
生化分析
Biochemical Properties
The biochemical properties of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide are not fully understood yet. It is known that this compound can participate in reactions under certain conditions
Molecular Mechanism
The molecular mechanism of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is not fully elucidated. It has been suggested that both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-fluoropropanamide and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反应分析
Types of Reactions
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
相似化合物的比较
Similar Compounds
2-Fluoro-2-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanediamide group.
2-Fluoro-2-(prop-2-yn-1-yl)butanediamide: Similar structure but with a butanediamide group instead of a propanediamide group.
2-Fluoro-2-(prop-2-yn-1-yl)ethanediamide: Similar structure but with an ethanediamide group instead of a propanediamide group.
Uniqueness
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is unique due to its specific combination of a fluorine atom and a prop-2-yn-1-yl group attached to a propanediamide backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and specificity in biochemical interactions, making it a valuable compound in various research applications.
属性
IUPAC Name |
2-fluoro-2-prop-2-ynylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-3-6(7,4(8)10)5(9)11/h1H,3H2,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPGUUTFLUDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)N)(C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
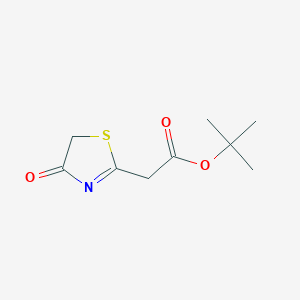
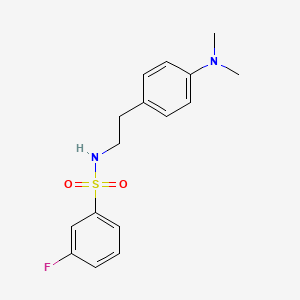
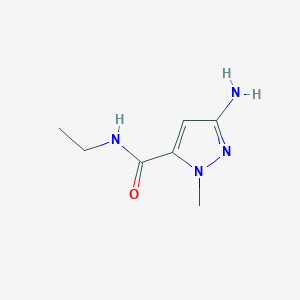


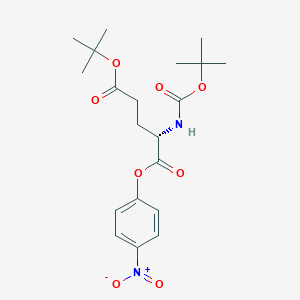
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)
